N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide
Description
N-{3-[4-(Dimethylamino)phenyl]propyl}thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide core linked to a 3-[4-(dimethylamino)phenyl]propyl chain. This structure combines the electron-rich thiophene ring with a tertiary amine moiety, which may enhance solubility and bioactivity.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-18(2)14-9-7-13(8-10-14)5-3-11-17-16(19)15-6-4-12-20-15/h4,6-10,12H,3,5,11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUIIIFHDIWJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with propylamine to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with thiophene-2-carboxylic acid under acidic conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Key Observations:
- Core Heterocycles : The target compound’s thiophene ring contrasts with the pyridine in Compound 17 and the phthalimide in . Thiophene’s electron-rich nature may favor π-π interactions in binding, while pyridine’s basicity could alter solubility .
- Synthetic Routes : Compound 17 employs palladium-catalyzed cross-coupling (Suzuki reaction), a method adaptable to the target compound if boronic acid intermediates are utilized .
Physicochemical and Pharmacokinetic Properties
- Solubility: The dimethylamino group in the target and ’s compound likely increases water solubility compared to halogenated analogs like ’s chloro-fluoro derivative.
Biological Activity
N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a thiophene ring , a carboxamide group , and a dimethylamino-substituted phenyl group , which contribute to its unique properties and biological activities. The molecular formula is , and it has been identified as a promising candidate in various therapeutic applications.
Synthesis
The synthesis of this compound typically involves:
- Formation of Intermediate : Reacting 4-(dimethylamino)benzaldehyde with propylamine to form a Schiff base.
- Cyclization : The Schiff base undergoes cyclization with thiophene-2-carboxylic acid under acidic conditions to yield the carboxamide.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines by modulating key signaling pathways, particularly those involving the PI3K/Akt pathway. This pathway is crucial for cell growth and survival, making it a target for cancer therapies.
- Mechanism of Action : The compound interacts with specific molecular targets, potentially inhibiting Akt phosphorylation, leading to reduced cell survival signals in cancer cells .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties . Studies have indicated that it can downregulate the expression of inflammatory mediators such as COX-2 and iNOS in cellular models . This suggests its potential use in treating inflammatory diseases.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties , although further studies are needed to elucidate its efficacy against specific pathogens .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| N-{3-[4-(dimethylamino)phenyl]propyl}benzamide | Benzamide | Moderate anticancer activity | Lacks thiophene ring |
| N-{3-[4-(dimethylamino)phenyl]propyl}furan-2-carboxamide | Furan | Lower anti-inflammatory effects | Furan ring less effective than thiophene |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Cell Proliferation Study : A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 values in the low micromolar range).
- Inflammation Model : In a murine model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
